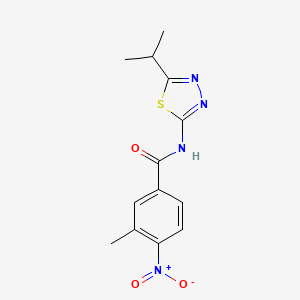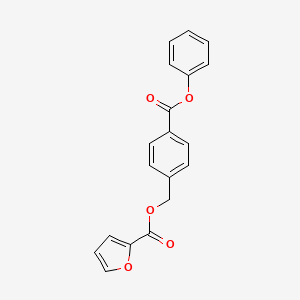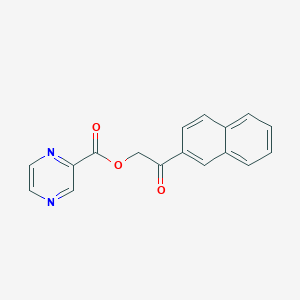
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide, also known as CMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CMA is a thioacetamide derivative that exhibits a wide range of biological activities, making it a promising candidate for drug development and disease treatment.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular processes, including DNA synthesis, cell cycle progression, and protein synthesis. N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one of the limitations of using N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide. One direction is to further investigate its potential applications in disease treatment, including cancer, fungal infections, and viral infections. Another direction is to study the structure-activity relationship of N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide and its derivatives to identify more potent and selective compounds. Additionally, the development of new synthetic methods for N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide could lead to more efficient and cost-effective production.
Métodos De Síntesis
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide can be synthesized using various methods, including the reaction of 5-chloro-2-methylaniline with 2-chloroacetyl chloride and subsequent reaction with 8-hydroxyquinoline-2-thiol. Another method involves the reaction of 5-chloro-2-methylaniline with 2-bromoacetic acid followed by reaction with 8-hydroxyquinoline-2-thiol. Both methods yield N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide as a white crystalline solid with a high purity.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(5-chloro-2-methylphenyl)-2-(8-quinolinylthio)acetamide has also been shown to exhibit antifungal, antibacterial, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2OS/c1-12-7-8-14(19)10-15(12)21-17(22)11-23-16-6-2-4-13-5-3-9-20-18(13)16/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTDPMKMEIFSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70974709 |
Source


|
| Record name | N-(5-Chloro-2-methylphenyl)-2-[(quinolin-8-yl)sulfanyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5928-44-9 |
Source


|
| Record name | N-(5-Chloro-2-methylphenyl)-2-[(quinolin-8-yl)sulfanyl]ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70974709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(4,5-dihydro-1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5830721.png)
![2-methoxy-5-methyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5830730.png)



![ethyl 4-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5830767.png)
![N~7~-(4-chlorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5830776.png)
![N-[4-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)phenyl]butanamide](/img/structure/B5830777.png)

![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5830801.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5830815.png)